molecular formula C15H18N4O2 B213691 N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide

N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B213691
M. Wt: 286.33 g/mol
InChI Key: UEZDJLKTIQKESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. AM-251 has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are found throughout the body, but are particularly abundant in the brain and nervous system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, bind to CB1 receptors and modulate their activity. By blocking the effects of endocannabinoids, N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide allows researchers to study the role of CB1 receptors in various physiological processes.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce food intake and body weight in rats, suggesting a potential role in appetite regulation. It has also been shown to reduce pain sensation and inflammation in animal models of arthritis and neuropathic pain. These effects are likely due to the blockade of CB1 receptors by N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide.

Advantages and Limitations for Lab Experiments

N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a highly selective and potent antagonist of CB1 receptors, allowing for precise modulation of the endocannabinoid system. It is also relatively stable and easy to handle in the lab. However, there are also some limitations to its use. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental protocols. Additionally, its effects are not limited to CB1 receptors, and it may have off-target effects on other receptors or signaling pathways.

Future Directions

There are many potential future directions for research involving N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of opioids and cocaine in animal models, suggesting a potential role in addiction treatment. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists in conditions such as obesity, diabetes, and inflammatory bowel disease. Finally, there is ongoing research into the development of more selective and potent CB1 receptor antagonists, which may have improved pharmacological properties compared to N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide.

Synthesis Methods

N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 4-bromoacetophenone with methylamine to form N-methyl-4-bromoacetophenone. This intermediate is then reacted with 4-aminophenylpyrazole to form the target compound, N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide. The synthesis process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been used extensively in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been used to block the effects of endocannabinoids in animal models, allowing researchers to study the role of the endocannabinoid system in these processes.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-4-19-10-12(9-16-19)15(21)17-13-5-7-14(8-6-13)18(3)11(2)20/h5-10H,4H2,1-3H3,(H,17,21)

InChI Key

UEZDJLKTIQKESF-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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